Tri-tert-butoxysilanecarbonitrile

Description

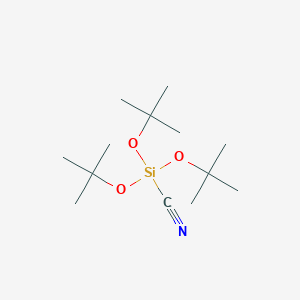

Tri-tert-butoxysilanecarbonitrile (TTBSCN) is an organosilicon compound characterized by the chemical formula $ \text{(t-BuO)}_3\text{SiCN} $. It belongs to the class of silane derivatives where three tert-butoxy groups are attached to a silicon atom, alongside a cyano group. TTBSCN is primarily utilized in organic synthesis as a silylating agent, enabling the protection of hydroxyl groups or facilitating nucleophilic substitutions due to its steric bulk and electron-withdrawing cyano moiety.

Synthesis and Characterization: The synthesis of TTBSCN typically involves the reaction of trichlorosilane with tert-butanol and a cyanide source under controlled conditions. As per manuscript guidelines, full characterization requires spectroscopic data (e.g., $ ^1\text{H} $, $ ^{13}\text{C} $, and $ ^{29}\text{Si} $ NMR), elemental analysis, and purity assessment via chromatography or crystallography . Intermediate compounds in its synthesis, if uncharacterized, are designated as sub-subheadings (e.g., 3.2.1, 3.2.2) under the main compound’s section .

Properties

CAS No. |

110473-67-1 |

|---|---|

Molecular Formula |

C13H27NO3Si |

Molecular Weight |

273.44 g/mol |

IUPAC Name |

tris[(2-methylpropan-2-yl)oxy]silylformonitrile |

InChI |

InChI=1S/C13H27NO3Si/c1-11(2,3)15-18(10-14,16-12(4,5)6)17-13(7,8)9/h1-9H3 |

InChI Key |

YQQKEDKTJYOZLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O[Si](C#N)(OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tri-tert-butoxysilanecarbonitrile typically involves the reaction of silicon tetrachloride with tert-butyl alcohol in the presence of a base, followed by the introduction of a carbonitrile group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions may involve the use of hydride donors or catalytic hydrogenation.

Substitution: The tert-butoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes.

Scientific Research Applications

Tri-tert-butoxysilanecarbonitrile finds applications in various scientific research fields:

Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tri-tert-butoxysilanecarbonitrile involves its ability to undergo various chemical transformations due to the presence of reactive tert-butoxy and carbonitrile groups. These groups can participate in nucleophilic and electrophilic reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares TTBSCN with structurally analogous silane-carbonitriles, focusing on steric effects, reactivity, and applications.

Triethoxysilanecarbonitrile (TESCN)

- Structure : $ \text{(EtO)}_3\text{SiCN} $, with smaller ethoxy substituents.

- Reactivity : TESCN exhibits higher electrophilicity due to reduced steric hindrance compared to TTBSCN, making it more reactive in nucleophilic substitutions.

- Thermal Stability : Lower thermal stability than TTBSCN due to less bulky ethoxy groups.

Triphenoxysilanecarbonitrile (TPSPCN)

- Structure: $ \text{(PhO)}_3\text{SiCN} $, featuring aromatic phenoxy groups.

- Electronic Effects: The electron-withdrawing nature of phenoxy groups enhances the silicon center’s electrophilicity, but steric hindrance is intermediate between TTBSCN and TESCN.

- Applications : Preferred in arylations but less effective in aliphatic systems compared to TTBSCN.

Trimethylsilylcyanide (TMSCN)

- Structure : $ \text{(Me)}_3\text{SiCN} $, with methyl groups instead of alkoxy substituents.

- Reactivity : TMSCN is highly reactive but lacks the tunable steric and electronic properties of TTBSCN.

- Limitations: Limited thermal stability and compatibility with polar solvents.

Table 1: Comparative Properties of Silane-Carbonitriles

| Compound | Substituents | Molecular Weight (g/mol) | Reactivity (Relative) | Thermal Stability (°C) |

|---|---|---|---|---|

| Tri-tert-butoxysilanecarbonitrile | tert-butoxy | 317.5 | Moderate | >200 |

| Triethoxysilanecarbonitrile | ethoxy | 247.4 | High | ~150 |

| Triphenoxysilanecarbonitrile | phenoxy | 407.5 | Moderate-High | ~180 |

| Trimethylsilylcyanide | methyl | 115.2 | Very High | <100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.